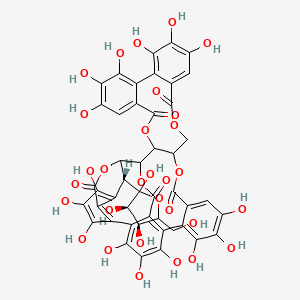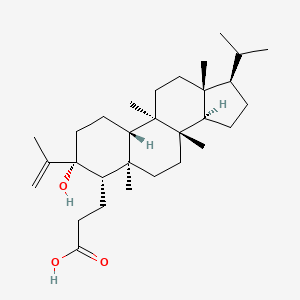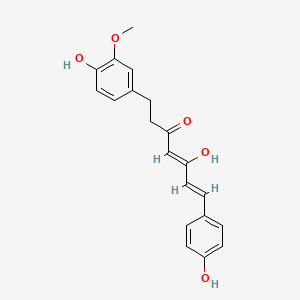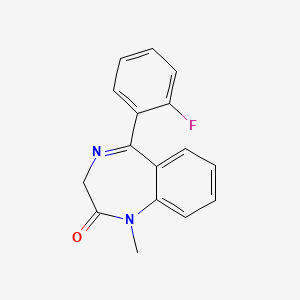
5-(2-Fluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO-054520 typically involves the reaction of specific aromatic compounds under controlled conditions. One common method involves the Friedel-Crafts acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of RO-054520 may involve large-scale batch reactors where the reactants are combined under stringent conditions to ensure purity and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
RO-054520 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated compounds.
Scientific Research Applications
RO-054520 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of RO-054520 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinase 2, thereby affecting cell cycle regulation and proliferation . The compound’s effects are mediated through pathways involving signal transduction and gene expression, ultimately leading to its observed biological activities.
Comparison with Similar Compounds
RO-054520 can be compared with other aryl-phenylketones, such as:
RO-4584820: Another aryl-phenylketone with similar structural features but different biological activities.
RO-547: Known for its inhibitory effects on different molecular targets.
RG-547: Exhibits unique pharmacological properties compared to RO-054520.
The uniqueness of RO-054520 lies in its specific molecular interactions and the resulting biological effects, which distinguish it from other similar compounds.
Properties
CAS No. |
844-11-1 |
|---|---|
Molecular Formula |
C16H13FN2O |
Molecular Weight |
268.28 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13FN2O/c1-19-14-9-5-3-7-12(14)16(18-10-15(19)20)11-6-2-4-8-13(11)17/h2-9H,10H2,1H3 |
InChI Key |
YVTVBCWQHDDTGB-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3F |
Canonical SMILES |
CN1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3F |
Key on ui other cas no. |
844-11-1 |
Synonyms |
Ro 5-3438 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


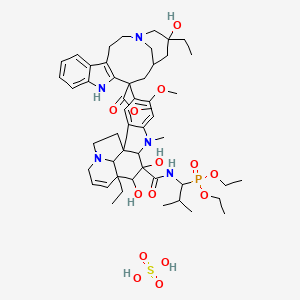
![Trisodium;azane;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B1216219.png)

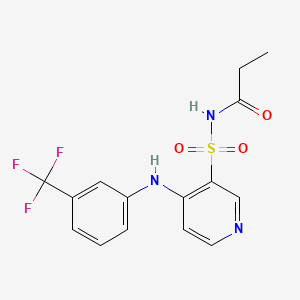
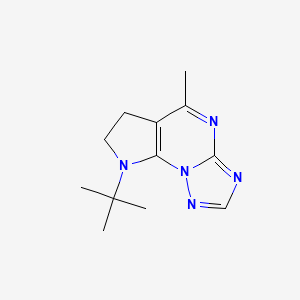
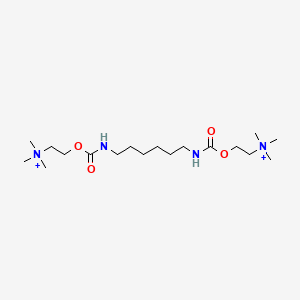
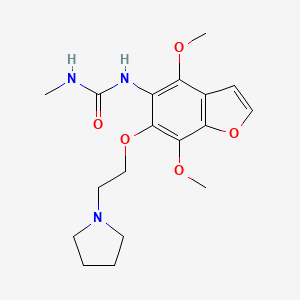
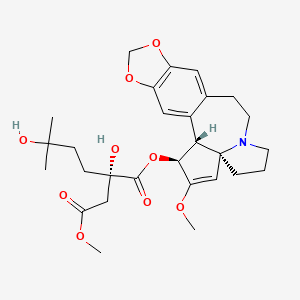
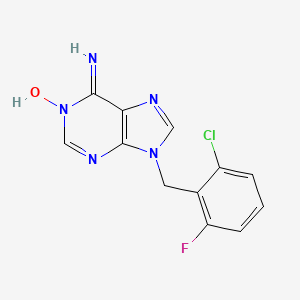
![methyl 2-[[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]amino]-2-oxoacetate](/img/structure/B1216237.png)
